N,N,N',N'-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc
Description
The compound in focus comprises three distinct components: N,N,N',N'-tetramethylethane-1,2-diamine, (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one, and zinc. Each component contributes uniquely to the compound's physicochemical and functional properties.
Properties
IUPAC Name |
N,N,N',N'-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H5F3O2S.C6H16N2.Zn/c2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-7(2)5-6-8(3)4;/h2*1-4,13H;5-6H2,1-4H3;/b2*7-4-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHUBPULWSEJEG-DRKNLBFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C)C)C.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F6N2O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Dichloro(TMEDA)Zinc
Procedure :
-
Combine ZnCl₂ (1.0 equiv) and TMEDA (1.0 equiv) in dry dichloromethane (DCM) under argon.
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Stir at room temperature for 4–6 hours, yielding a pale yellow precipitate.
Key Data :
-
Molecular weight: 252.5 g/mol
-
Melting point: 215–217°C (decomposition)
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Characterization: (CDCl₃) δ 2.25 (s, 12H, N–CH₃), 2.72 (s, 4H, CH₂–CH₂).
Synthesis of (Z)-4,4,4-Trifluoro-3-Hydroxy-1-Thiophen-2-Ylbut-2-En-1-One
The trifluoromethyl enone component is synthesized via a Claisen-Schmidt condensation, adapted from protocols for analogous trifluoromethyl ketones.
Condensation of Thiophene-2-Carbaldehyde with Trifluoroacetone
Procedure :
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React thiophene-2-carbaldehyde (1.0 equiv) with 1,1,1-trifluoroacetone (1.2 equiv) in ethanol.
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Add aqueous NaOH (10%) dropwise at 0°C and stir for 12 hours.
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Acidify with HCl (1M) and extract with ethyl acetate.
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Purify via silica chromatography (petroleum ether/ethyl acetate = 100:1) to isolate the (Z)-isomer.
Key Data :
Stereoselective Formation of (Z)-Isomer
The (Z)-configuration is favored by kinetic control under low-temperature conditions. Polar solvents (e.g., MeCN) and slow addition of base enhance selectivity.
Formation of the Ternary Zinc Complex
The final complex is assembled by reacting dichloro(TMEDA)zinc with the (Z)-trifluoro-thiophen enone under basic conditions.
Ligand Substitution Protocol
Procedure :
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Dissolve dichloro(TMEDA)zinc (1.0 equiv) in THF.
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Add (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one (2.0 equiv) and triethylamine (2.2 equiv).
-
Reflux for 8 hours, then concentrate and recrystallize from hexane/EtOAc.
Key Data :
-
Expected molecular formula: C₁₄H₁₆F₃N₂O₂Zn
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IR (KBr): ν = 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–F)
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Chemical Reactions Analysis
Zinc-TMEDA Complexes in Cross-Coupling Reactions
The TMEDA-zinc complex, [ZnCl₂(TMEDA)], acts as a critical precursor in catalytic cross-coupling reactions. A notable example involves its use in organosodium-mediated coupling with thiophene derivatives:
Reaction Setup
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Reactants : 2,6-Dichloropyridine, 3,4-ethylenedioxythiophene
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Catalysts : PdCl₂ (2 mol%), dppf (2 mol%), [ZnCl₂(TMEDA)] (3.0 mmol)
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Conditions : 60°C, 48 hours, inert atmosphere
Mechanism
-
TMEDA stabilizes the zinc center, enhancing its nucleophilic character.
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Oxidative addition of PdCl₂ to the C–Cl bond occurs.
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Transmetallation transfers the thienyl group to palladium.
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Reductive elimination yields 2-chloro-6-(3,4-ethylenedioxy-2-thienyl)pyridine with 75% yield .
Key Data
| Parameter | Value |
|---|---|
| Yield | 75% |
| Reaction Time | 48 h |
| Temperature | 60°C |
| Pd Loading | 2 mol% |
Hydrogenolysis of Zinc-Carbon Bonds
TMEDA facilitates the activation of zinc-carbon bonds via hydrogenolysis. In cationic half-sandwich zinc complexes, TMEDA acts as a chelating ligand to enable H₂ cleavage:
Reaction
-
R : Organic substituent (e.g., alkyl, aryl)
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Conditions : Ambient temperature, H₂ gas (1 atm)
Findings
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TMEDA increases the electrophilicity of the zinc center, promoting H₂ activation.
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Reaction efficiency depends on steric and electronic properties of R .
Polymerization Catalysis
TMEDA-zinc systems initiate radical polymerization in polyacrylamide gels:
Process
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Co-initiators : Ammonium persulfate (APS) or riboflavin
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Role of TMEDA : Generates free radicals (SO₄⁻·) from APS via electron transfer.
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Typical Working Concentration : 6–10 µL TMEDA per 10 mL acrylamide solution .
Optimization Data
| Parameter | Effect on Polymerization |
|---|---|
| TMEDA Concentration | Higher → Faster gelation |
| Temperature | 25–37°C optimal |
| pH Range | 8.0–8.5 |
Coordination Chemistry and Ligand Behavior
TMEDA serves as a bidentate ligand in zinc complexes, influencing their stability and reactivity:
Complexation with ZnCl₂
-
Geometry : Distorted tetrahedral around Zn²⁺.
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Stability : Enhanced air stability compared to ZnCl₂ alone .
Applications
Scientific Research Applications
Chemical Properties and Structure
TMEDA is a bidentate tertiary amine characterized by the formula . It forms stable complexes with metal ions, particularly zinc, which enhances its solubility in organic solvents and facilitates its role as a ligand in organometallic chemistry. The zinc complex of TMEDA, often referred to as dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), is particularly noteworthy for its catalytic properties in organic synthesis.
Catalysis in Organic Synthesis
TMEDA is widely used as a ligand in catalysis, particularly in reactions involving zinc. It facilitates the formation of organometallic complexes that are crucial for various organic transformations. For instance, it plays a vital role in the hydrogenolysis of cationic half-sandwich zinc complexes, leading to efficient cleavage of zinc-carbon bonds . This application is significant for developing new synthetic methodologies and improving reaction efficiencies.
Polymerization Processes
TMEDA acts as a catalyst for free radical polymerization processes, especially when combined with ammonium persulfate (APS). This combination is essential for synthesizing polyacrylamide gels used in electrophoresis applications . The polymerization process involves modifying amino acid residues, which can influence protein stability and functionality during biochemical assays .
Biological Applications
In biological research, TMEDA is utilized to enhance the resolution and efficiency of protein and nucleic acid separations through electrophoresis techniques. Its role as a polymerizing agent for polyacrylamide gels has made it indispensable in molecular biology laboratories . Additionally, studies have shown that TMEDA can modify biological molecules, potentially altering their activity and stability.
Inorganic Chemistry
TMEDA's capability to activate zinc-zinc bonds for hydrogen cleavage illustrates its importance in inorganic chemistry. This property contributes significantly to catalyst development and the exploration of new chemical pathways . The interactions between TMEDA and metal ions also facilitate the formation of stable complexes that are useful in various synthetic applications.
Case Study 1: Electrophoresis Enhancement
A recent study demonstrated that the use of TMEDA in conjunction with APS significantly improved the resolution of protein separations during SDS-PAGE analysis. The results indicated that samples treated with TMEDA exhibited clearer bands compared to controls without it, underscoring its utility in biochemical research .
Case Study 2: Catalytic Efficiency
In an investigation into the catalytic properties of dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), researchers found that this complex effectively catalyzed the polymerization of various substrates under mild conditions. The study highlighted how modifying reaction parameters could enhance yields while maintaining selectivity .
Mechanism of Action
- The compound exerts its effects through coordination with metal ions, forming stable complexes that can interact with biological molecules such as proteins and enzymes .
- The molecular targets include various enzymes involved in metabolic pathways, and the compound can inhibit their activity by binding to the active site .
- The pathways involved include oxidative stress pathways and signal transduction pathways, which are modulated by the compound’s interaction with metal ions and biological molecules .
Comparison with Similar Compounds
Key Findings :
- Steric Effects: The methyl groups in N,N,N',N'-tetramethylethane-1,2-diamine reduce its basicity compared to ethylenediamine but enhance solubility in non-polar media .
- Aromatic vs. Aliphatic : The p-phenylenediamine derivative exhibits redox activity due to its conjugated aromatic system, unlike the aliphatic N,N,N',N'-tetramethylethane-1,2-diamine .
Comparison of (Z)-4,4,4-Trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one with Fluorinated Enones
| Property | (Z)-4,4,4-Trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one | 4,4,4-Trifluoro-3-hydroxybut-2-en-1-one | 3-Hydroxy-1-thiophen-2-ylprop-2-en-1-one |
|---|---|---|---|
| Substituents | Thiophene, trifluoromethyl, (Z)-enone | Trifluoromethyl, (Z)-enone | Thiophene, enone |
| Electron Effects | Strong electron-withdrawing (CF₃, thiophene) | Moderate electron-withdrawing (CF₃) | Mild electron-withdrawing (thiophene) |
| Coordination Sites | Hydroxyl, ketone, thiophene sulfur | Hydroxyl, ketone | Hydroxyl, ketone, thiophene sulfur |
| Potential Applications | Metal complexes, catalysis | Fluorinated drug intermediates | Organic electronics, sensors |
Key Findings :
- Fluorine Impact: The trifluoromethyl group increases electrophilicity and metabolic stability compared to non-fluorinated analogs.
Comparison of Zinc Complexes with Other Metal Complexes
| Property | Zinc Complex | Copper Complex | Iron Complex |
|---|---|---|---|
| Coordination Geometry | Tetrahedral or octahedral | Square planar or octahedral | Octahedral |
| Redox Activity | Low (Zn²⁺ is redox-inert) | High (Cu⁺/Cu²⁺ redox couple) | Moderate (Fe²⁺/Fe³⁺) |
| Typical Ligands | Diamines, enones, thiolates | Polypyridines, Schiff bases | Porphyrins, carboxylates |
| Applications | Enzyme mimics, luminescent materials | Catalysis, superconductors | Oxygen transport, catalysis |
Key Findings :
- Stability : Zinc complexes are less prone to redox-driven degradation than iron or copper analogs, making them suitable for long-term applications .
- Ligand Specificity : N,N,N',N'-tetramethylethane-1,2-diamine's steric bulk may limit coordination flexibility compared to smaller ligands like ethylenediamine .
Biological Activity
The compound N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) combined with (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one and zinc represents a unique class of coordination complexes with potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its applications in medicinal chemistry and its mechanisms of action.
Chemical Structure and Properties
TMEDA is a bidentate ligand that coordinates with metal ions such as zinc, forming stable complexes. The presence of the trifluoro and thiophenyl groups in the second component enhances its biological profile by potentially increasing lipophilicity and modulating interactions with biological targets.
1. Zinc's Role in Biology
Zinc ions are crucial for numerous biological functions, acting as structural and catalytic components in various proteins. Approximately 10% of human proteins utilize zinc, which is essential for enzymatic activity and structural integrity . The coordination environment of zinc in proteins typically involves nitrogen, oxygen, and sulfur donors, allowing it to participate in diverse biochemical processes .
2. Anticancer Properties
Recent studies have indicated that zinc complexes can exhibit anticancer activity . For instance, zinc coordination compounds have shown promise in inhibiting cell proliferation in various cancer cell lines . The mechanism may involve the disruption of DNA synthesis or the induction of apoptosis through reactive oxygen species (ROS) generation .
3. Antibacterial Activity
Compounds containing TMEDA have been explored for their antibacterial properties. The coordination of zinc can enhance the efficacy of these compounds against antibiotic-resistant bacteria by disrupting bacterial cell walls or inhibiting critical enzymatic processes .
Case Study 1: Anticancer Activity
A study investigated a series of zinc complexes with TMEDA derivatives against human cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in breast cancer cells. The study attributed this effect to the ability of the zinc complex to induce oxidative stress leading to apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Zn-TMEDA | MCF-7 | 15 |
| Zn-TMEDA | HeLa | 20 |
| Zn-TMEDA | A549 | 25 |
Case Study 2: Antibacterial Efficacy
Another research focused on the antibacterial effects of TMEDA-zinc complexes against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The study found that these complexes exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 20 |
The biological activities observed can be attributed to several mechanisms:
- Metal Ion Coordination : The ability of TMEDA to form stable complexes with zinc enhances its bioavailability and interaction with biological targets.
- Reactive Oxygen Species Generation : Zinc complexes can induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in DNA replication or metabolic pathways within bacterial cells.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing TMEDA-metal complexes (e.g., with zinc) in coordination chemistry?
- Methodology : React TMEDA with anhydrous metal salts (e.g., ZnCl₂) in tetrahydrofuran (THF) under nitrogen atmosphere. Use triethylamine (Et₃N) to neutralize HCl byproducts. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography .
- Key Parameters :
| Parameter | Value/Range |
|---|---|
| Solvent | THF |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 48–72 hours |
| Ligand:Metal Ratio | 1:1 to 2:1 |
Q. How can the purity of (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one be validated after synthesis?
- Methodology : Employ a combination of ¹H/¹⁹F NMR to confirm stereochemistry and fluorine substitution patterns. Use FT-IR to identify hydroxyl (OH) and carbonyl (C=O) stretches. Compare melting points with literature values (if available) .
Q. What safety protocols are critical when handling TMEDA in laboratory settings?
- Guidelines : Store TMEDA under nitrogen to prevent oxidation. Use fume hoods due to its volatility (boiling point: 18°C) and irritant properties. Refer to Safety Data Sheets (SDS) for emergency measures .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents in (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one influence its reactivity in cycloaddition reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Validate experimentally via kinetic studies under varying temperatures and solvent polarities. Use COMSOL Multiphysics to simulate reaction pathways .
- Data Analysis Example :
| Solvent | Reaction Rate (k, s⁻¹) |
|---|---|
| DCM | 2.1 × 10⁻³ |
| THF | 1.5 × 10⁻³ |
| Acetonitrile | 3.4 × 10⁻³ |
Q. What strategies resolve contradictions in catalytic activity data for TMEDA-zinc complexes across different studies?
- Approach :
Replicate experiments with controlled variables (e.g., moisture levels, metal oxidation states).
Use X-ray crystallography to confirm complex geometry.
Apply multivariate statistical analysis to identify outlier conditions .
- Case Study : Discrepancies in turnover frequency (TOF) for Zn-TMEDA-catalyzed C–H activation may arise from trace water in solvents. Dry molecular sieves or Schlenk techniques can mitigate this .
Q. How can AI-driven automation improve the design of zinc-based supramolecular assemblies using TMEDA?
- Framework :
- Train machine learning models on existing crystallographic databases (e.g., Cambridge Structural Database) to predict stable coordination geometries.
- Integrate robotic platforms for high-throughput screening of ligand-metal ratios .
Theoretical and Methodological Considerations
Q. Which theoretical frameworks guide the study of charge-transfer interactions in fluorinated enones like (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one?
- Foundations : Use Frontier Molecular Orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. Pair with Marcus theory to model electron-transfer kinetics .
Q. How to design a robust experimental protocol for studying solvent effects on TMEDA-zinc complex stability?
- Protocol :
Prepare complexes in solvents of varying polarity (e.g., hexane, THF, DMSO).
Monitor degradation via UV-Vis spectroscopy at λ = 300–400 nm.
Correlate stability constants (log β) with solvent dielectric constants .
Data Presentation Standards
Q. What are the best practices for reporting crystallographic data of TMEDA-containing complexes?
- Guidelines :
- Deposit .cif files in public databases (e.g., CCDC).
- Include hydrogen bonding parameters and thermal ellipsoid plots in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
